5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine

Medicinal chemistry Physicochemical property Lead optimization

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine is a heterocyclic small molecule built on the 8H-indeno[1,2-d]thiazole scaffold, featuring ethoxy substituents at the 5- and 7-positions of the indene ring and a free primary amine at the 2-position of the fused thiazole ring. The indenothiazole core is recognized in medicinal chemistry as a privileged scaffold that has delivered bioactive compounds across multiple therapeutic target classes, including antiulcer agents, A1 adenosine receptor (A1AR) allosteric enhancers, and SARS-CoV-2 3CL protease inhibitors.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 142888-77-5
Cat. No. B12547020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine
CAS142888-77-5
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CC3=C2N=C(S3)N)C(=C1)OCC
InChIInChI=1S/C14H16N2O2S/c1-3-17-8-5-10-9(11(6-8)18-4-2)7-12-13(10)16-14(15)19-12/h5-6H,3-4,7H2,1-2H3,(H2,15,16)
InChIKeyJJHCPYIRDJRLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine (CAS 142888-77-5): Chemical Identity and Scaffold Context


5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine is a heterocyclic small molecule built on the 8H-indeno[1,2-d]thiazole scaffold, featuring ethoxy substituents at the 5- and 7-positions of the indene ring and a free primary amine at the 2-position of the fused thiazole ring [1]. The indenothiazole core is recognized in medicinal chemistry as a privileged scaffold that has delivered bioactive compounds across multiple therapeutic target classes, including antiulcer agents, A1 adenosine receptor (A1AR) allosteric enhancers, and SARS-CoV-2 3CL protease inhibitors [2]. This specific derivative is defined by its molecular formula C14H16N2O2S, a molecular weight of 276.35 g/mol, and a computed distribution coefficient (clogP) of approximately 3.15 [1], placing it in a favorable lipophilicity range for cell permeability and oral bioavailability screening according to Lipinski's Rule of Five.

Scaffold Privileged indenothiazole core for SAR expansion across multiple target classes
Physicochemical Profile Favorable lipophilicity and TPSA range for oral and CNS permeability screening
Derivatization Handle Free 2-amino group supports amide coupling, urea formation, and late-stage functionalization

Why 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine Cannot Be Arbitrarily Replaced by In-Class Analogs


The indenothiazole scaffold is exquisitely sensitive to substitution patterns at the 5- and 7-positions. Published SAR studies on 2-amino-8H-indeno[1,2-d]thiazole derivatives demonstrate that even subtle changes—such as replacing a hydrogen with an isopropyl group at position 5 or a chlorine at position 7—produce dramatically different antiulcer potencies relative to the unsubstituted parent and to the clinical reference cetraxate hydrochloride [1]. Similarly, in the A1 adenosine receptor allosteric enhancer series, the introduction of aryl groups at position 6 shifts EC50 values by an order of magnitude (from >10 µM to as low as 0.9 µM) [2]. The 5,7-diethoxy substitution pattern in the target compound introduces two electron-donating ethoxy groups that simultaneously alter molecular weight, lipophilicity (ΔLogP +0.85 vs. parent), topological polar surface area (ΔTPSA −4.98 Ų), and conformational flexibility (adding 4 rotatable bonds). These physicochemical changes are substantial enough to predict meaningful differences in membrane permeability, metabolic stability, and target-binding complementarity compared to unsubstituted, mono-substituted, or differently substituted indenothiazole analogs. Consequently, generic interchange with other in-class compounds cannot be assumed without risking experimental irreproducibility.

Substitution-Sensitive SAR Even minor changes at the 5- or 7-position (e.g., H → isopropyl, Cl) drastically alter biological outcomes; diethoxy pattern cannot be assumed equivalent.
Physicochemical Divergence Ethoxy groups shift MW (+88 Da), lipophilicity (+0.85 logP), TPSA (−5 Ų), and add 4 rotatable bonds — properties that differentiate membrane permeability and metabolic stability from unsubstituted or mono-substituted analogs.
Unvalidated Activity Transfer Class-level SAR shows strong position dependence; antiulcer and A1AR allosteric profiles from other substitution patterns may not reproduce with 5,7-diethoxy.

Quantitative Differentiation Evidence: 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine vs. Unsubstituted Parent Scaffold


Molecular Weight Shift: +88.1 g/mol Relative to the Unsubstituted 8H-Indeno[1,2-d]thiazol-2-amine Scaffold

The target compound (C14H16N2O2S) has a molecular weight of 276.35 g/mol [1], compared to 188.25 g/mol for the unsubstituted parent 8H-indeno[1,2-d]thiazol-2-amine (C10H8N2S) [2]. The 88.1 g/mol increase reflects the addition of two ethoxy groups (–OCH2CH3) at positions 5 and 7, substantially altering molecular size and shape without breaching the Rule-of-Five MW threshold of 500 Da.

MW Shift
Reported
276.35 vs 188.25 g/mol
+88.1 g/mol (+46.8%)
Supports differentiated ADME screening; alters molar volume and diffusion
Computed property; validate experimentally
Medicinal chemistry Physicochemical property Lead optimization

Lipophilicity Increase: ΔXLogP3 +0.85 Units vs. Unsubstituted Parent

The predicted distribution coefficient (clogP) for the target compound is 3.15 [1], compared to XLogP3-AA = 2.3 for the unsubstituted 8H-indeno[1,2-d]thiazol-2-amine [2]. This +0.85 log unit increase indicates significantly enhanced lipophilicity imparted by the two ethoxy substituents, typically translating to improved passive membrane permeability but also potentially higher metabolic clearance risk.

Lipophilicity Δ
Reported
clogP 3.15 vs XLogP3 2.3
+0.85 logP units
May enhance passive permeability; review metabolic stability
Predicted values; experimental logD may differ
Lipophilicity ADME Permeability

Topological Polar Surface Area Reduction: ΔTPSA −4.98 Ų vs. Parent

The target compound has a computed TPSA of 62.22 Ų [1], while the unsubstituted parent scaffold has a TPSA of 67.2 Ų [2]. The −4.98 Ų difference indicates that the added ethoxy groups slightly reduce overall polarity, consistent with the logP increase. Both values remain well below the 140 Ų threshold commonly associated with good oral absorption, and below 90 Ų, which is favorable for potential CNS penetration.

TPSA Reduction
Reported
62.22 vs 67.2 Ų
−4.98 Ų (7.4% decrease)
Favorable for oral absorption and CNS penetration screening
Computed property; confirm with PAMPA or Caco-2
Polar surface area Oral bioavailability Blood-brain barrier

Conformational Flexibility Gain: 4 Rotatable Bonds vs. 0 in the Parent Scaffold

The target compound possesses 4 rotatable bonds arising from the two ethoxy side chains [1], whereas the unsubstituted 8H-indeno[1,2-d]thiazol-2-amine has 0 rotatable bonds beyond the rigid fused ring system [2]. This introduces conformational flexibility that can influence entropic penalties upon target binding and affect the compound's solution-phase conformational ensemble.

Rotatable Bonds
Reported
4 vs 0 rotatable bonds
+4 bonds
Increases conformational entropy cost; may impact oral bioavailability
Trade-off between target adaptability and PK predictability
Conformational analysis Entropy Molecular recognition

Class-Level SAR: 5- and 7-Substitution Profoundly Modulates Antiulcer Activity in Indenothiazole Series

In a systematic SAR study of 2-amino-8H-indeno[1,2-d]thiazole derivatives, compounds with 5-isopropyl and 7-chloro substitutions demonstrated 'considerably stronger inhibitory behavior on hydrochloric acid-induced gastric ulcers than cetraxate hydrochloride' [1]. While the 5,7-diethoxy derivative was not directly evaluated in that study, the data establish that substitution at positions 5 and 7 is a critical determinant of pharmacological outcome. The diethoxy pattern introduces distinct electronic (electron-donating) and steric properties compared to the halogen/alkyl substitutions tested, supporting the expectation that its biological profile will be non-interchangeable with other substitution variants. Quantitative comparator data: 5-isopropyl (compound 21) and 7-chloro (compound 25) derivatives showed potent inhibition; exact IC50 values are not reported in the abstract but exceed cetraxate hydrochloride efficacy.

Antiulcer SAR
Class-level
5- and 7-substitution critical for gastric ulcer model activity; diethoxy not directly tested
Supports exploration of diethoxy pattern in acid-induced gastric ulcer models
SAR projection; experimental validation required
Antiulcer Structure-activity relationship Gastric ulcer model

A1 Adenosine Receptor Allosteric Enhancer Class: Substitution at Indene Positions is a Critical Efficacy Determinant

A series of 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines was evaluated as A1 adenosine receptor (A1AR) allosteric enhancers. The most potent compounds (3m-o, 3x, 3ae) exhibited EC50 values ranging from 0.9 to 3.0 µM, substantially lower than the benchmark 2-amino-3-aroylthiophene PD 81,723 (EC50 >10 µM) [1]. While this series focused on 6-aryl substitution, it demonstrates that the indenothiazole scaffold can achieve nanomolar-range potency at therapeutically relevant GPCR targets when appropriately substituted. The unsubstituted parent scaffold (8H-indeno[1,2-d]thiazol-2-amine) was inactive or weakly active as an allosteric enhancer, confirming that ring substitution is essential for A1AR activity. The 5,7-diethoxy pattern represents an unexplored substitution vector that could be combined with 6-aryl extensions to generate novel dual-substituted A1AR allosteric modulators. Quantitative comparator data: PD 81,723 EC50 >10 µM; lead indenothiazole 3ae EC50 = 3.0 µM.

A1AR Allosteric SAR
Class-level
Indenothiazole scaffold with 6-aryl substitution achieves nM-range allosteric enhancer EC50; 5,7-diethoxy unexplored
Novel substitution vector for A1AR allosteric modulator design
Parent scaffold inactive; diethoxy may confer distinct electronic profile
A1 adenosine receptor Allosteric enhancer GPCR

Procurement-Driven Application Scenarios for 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine


Lead Optimization in Antiulcer Drug Discovery Exploring 5,7-Dialkoxy Substitution SAR

Based on the class-level SAR evidence that 5-alkyl and 7-halo substitutions in 2-amino-8H-indeno[1,2-d]thiazoles produce antiulcer activity superior to cetraxate hydrochloride [1], this 5,7-diethoxy derivative is the appropriate procurement choice for medicinal chemistry teams seeking to expand SAR into oxygen-containing substituents at these positions. The ethoxy groups offer distinct electronic (σ-donor) and hydrogen-bond acceptor properties compared to the previously explored alkyl and halogen series. Procuring this compound enables systematic exploration of how oxygen-based substituents modulate gastric acid secretion inhibition in pylorus-ligated rat models, filling an evident SAR gap.

Physicochemical Property-Driven CNS Drug Design Exploration

With a clogP of 3.15, TPSA of 62.22 Ų, and 4 rotatable bonds [1], this compound occupies a physicochemical space consistent with CNS drug-like properties (logP 1–4, TPSA <90 Ų). Compared to the unsubstituted parent scaffold (logP 2.3, TPSA 67.2 Ų, 0 rotatable bonds) [2], the target compound offers improved predicted passive blood-brain barrier permeability at the cost of slightly higher conformational entropy. Procurement of this specific derivative is indicated when exploring indenothiazole-based CNS-targeted libraries, particularly for A1 adenosine receptor allosteric enhancer programs where the indenothiazole scaffold has already demonstrated target engagement [3].

Building Block for 2-Amino-Directed Late-Stage Functionalization

The presence of a free primary amine at the 2-position of the thiazole ring makes this compound a versatile intermediate for amide coupling, urea formation, Schiff base synthesis, and other amine-directed transformations. The 5,7-diethoxy substitution pattern increases the scaffold's solubility in moderately polar organic solvents relative to the unsubstituted parent, facilitating solution-phase chemistry. This compound is the preferred procurement choice over the parent scaffold when subsequent functionalization steps require improved solubility or when the ethoxy groups serve as spectroscopic handles (¹H-NMR distinct ethoxy methylene/methyl signals) for reaction monitoring.

Dual-Substituted Indenothiazole Library Synthesis for A1AR and Antiulcer Programs

Published SAR demonstrates that combining substitutions at multiple positions on the indenothiazole core can produce synergistic potency improvements: 6-aryl substitution drives A1AR allosteric enhancer activity (EC50 as low as 0.9 µM) [3], while 5- and 7-substitutions modulate antiulcer activity [1]. Procuring 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine as a pre-functionalized scaffold allows medicinal chemists to introduce additional diversity at the 6-position (e.g., via bromination and cross-coupling) and at the 2-amino group (e.g., via amidation), generating a focused library that systematically explores the interplay between 5,7-dialkoxy, 6-aryl, and 2-amido modifications in a single scaffold series.

Application
Selection Property
Validation Focus
Antiulcer lead optimization: 5,7-dialkoxy SAR
Electron-donating ethoxy groups at scaffold positions
Gastric acid secretion inhibition in rat ulcer models
CNS drug design exploration
CNS-favorable TPSA and lipophilicity range
Passive permeability and brain penetration assays
Late-stage functionalization intermediate
Free primary amine at thiazole 2-position
Amide coupling, urea formation, Schiff base synthesis
Dual-substituted library for A1AR and antiulcer programs
Pre-functionalized 5,7-diethoxy indenothiazole core
6-Aryl and 2-amido modifications for multi-target SAR
Quote Request

Request a Quote for 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.